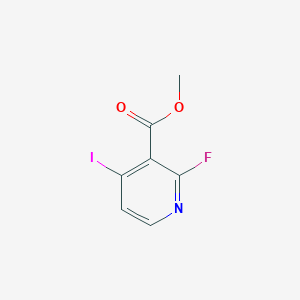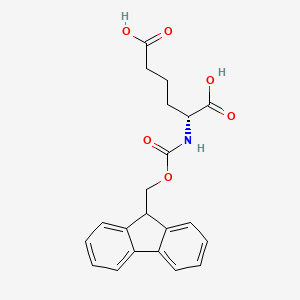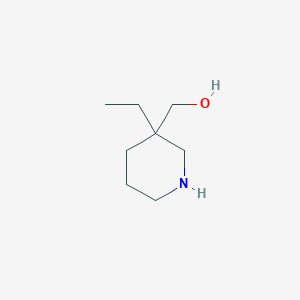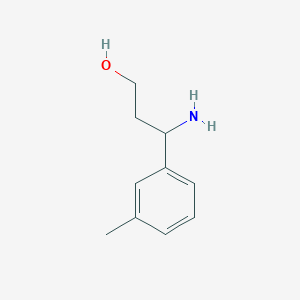![molecular formula C8H5N3O B1388114 Pyrido[2,3-b]pyrazine-8-carbaldehyde CAS No. 933716-73-5](/img/structure/B1388114.png)
Pyrido[2,3-b]pyrazine-8-carbaldehyde
描述
Pyrido[2,3-b]pyrazine-8-carbaldehyde is a chemical compound with the CAS Number: 933716-73-5 . It has a molecular weight of 159.15 .
Synthesis Analysis
The synthesis of Pyrido[2,3-b]pyrazine derivatives has been reported in the literature . The chemical structures of these compounds were ascertained by spectral techniques such as NMR and FT-IR .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5N3O/c12-5-6-1-2-10-8-7 (6)9-3-4-11-8/h1-5H . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
The multicomponent synthesis of Pyrido[2,3-b]pyrazine derivatives involves electrochemical DNA sensing, nonlinear optical properties, and biological activity . The compounds show remarkable contributions towards nonlinear optical (NLO) technological applications .Its molecular weight is 159.15 . More detailed physical and chemical properties are not available in the current data.
未来方向
The Pyrido[2,3-b]pyrazine-based compounds have been used in the design and synthesis of full-color fluorescent materials for high-performance OLEDs . By systematically fine-tuning the band gap, these compounds exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests potential future applications in cost-effective multicolor display technologies .
作用机制
Target of Action
Compounds with a similar pyrido[2,3-b]pyrazine core have been shown to exhibit a wide range of biological applications, including selective inhibition of pi3k isozymes .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level that result in its biological activity .
Biochemical Pathways
Compounds with a similar pyrido[2,3-b]pyrazine core have been associated with various biological pathways .
Result of Action
Pyrido[2,3-b]pyrazine-8-carbaldehyde and its derivatives have been utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity . This indicates that the compound has significant molecular and cellular effects.
生化分析
Biochemical Properties
Pyrido[2,3-b]pyrazine-8-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with a variety of enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor of certain oxidoreductases, thereby modulating the redox state within cells. Additionally, this compound has been found to bind to specific protein domains, influencing protein conformation and activity. These interactions are often mediated through the aldehyde group, which can form covalent bonds with nucleophilic residues on proteins .
Cellular Effects
The effects of this compound on cellular processes are diverse and multifaceted. This compound has been observed to influence cell signaling pathways, particularly those related to stress responses and apoptosis. By modulating the activity of key signaling proteins, this compound can alter gene expression patterns and affect cellular metabolism. For example, it has been shown to induce the expression of antioxidant genes, thereby enhancing the cell’s ability to cope with oxidative stress. Furthermore, this compound can impact cellular energy metabolism by inhibiting enzymes involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of binding interactions and enzyme modulation. The aldehyde group of the compound is highly reactive and can form covalent adducts with amino acid residues such as cysteine and lysine. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby altering cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of reactive oxygen species or other reactive metabolites. Over time, the degradation products of this compound can accumulate and exert additional effects on cellular function. Long-term exposure to this compound has been associated with changes in cellular homeostasis and increased susceptibility to oxidative damage .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent and can vary significantly with different dosages. At low doses, this compound has been shown to exert protective effects by enhancing antioxidant defenses and reducing oxidative stress. At higher doses, this compound can become toxic, leading to cellular damage and apoptosis. Threshold effects have been observed, where a critical concentration of the compound is required to elicit significant biological responses. Toxicity studies in animal models have highlighted the importance of careful dosage optimization to minimize adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism. This compound can interact with enzymes such as superoxide dismutase and catalase, influencing the cellular redox state. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on the expression levels of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize to specific cellular compartments, such as the mitochondria and nucleus. In the mitochondria, this compound can influence mitochondrial function and energy production by modulating the activity of key enzymes. In the nucleus, this compound can interact with transcription factors and other DNA-binding proteins, affecting gene expression and cellular responses. Targeting signals and post-translational modifications play a role in directing this compound to these specific compartments .
属性
IUPAC Name |
pyrido[2,3-b]pyrazine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c12-5-6-1-2-10-8-7(6)9-3-4-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGOMKCYWLUVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C=O)N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654682 | |
| Record name | Pyrido[2,3-b]pyrazine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933716-73-5 | |
| Record name | Pyrido[2,3-b]pyrazine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrido[2,3-b]pyrazine-8-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride](/img/structure/B1388035.png)









![3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388048.png)


